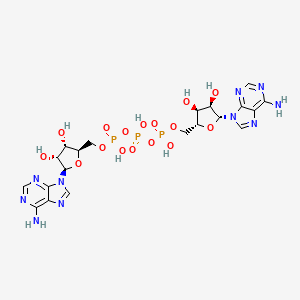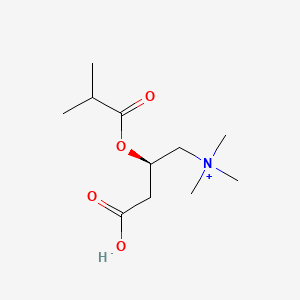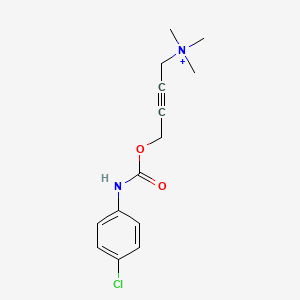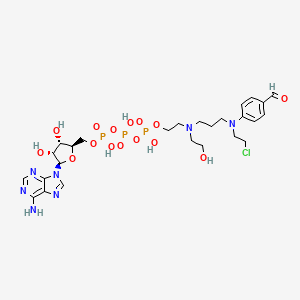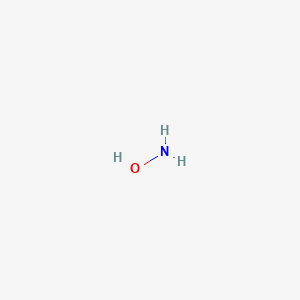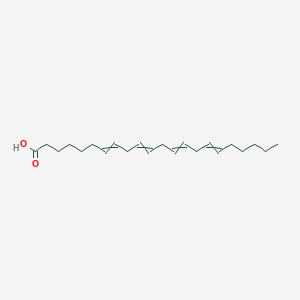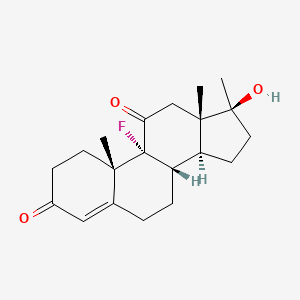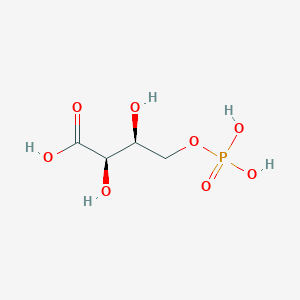
D-4-Phosphoerythronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phospho-L-threonic acid is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The chemical formula of 4-phospho-L-threonic acid is C4H9O8P
Preparation Methods
The preparation of 4-phospho-L-threonic acid can be achieved through several synthetic routes. One common method involves using L-ascorbic acid as a raw material and hydrogen peroxide as a catalyst. The reaction is carried out by adding a metal hydroxide salifying agent at a temperature range of 0-40°C for 3-6 hours. The molecular oxygen in the solution is then removed, followed by purification crystallization or crystallization after desalting . This method is advantageous as it shortens the reaction time and enhances the yield.
Chemical Reactions Analysis
4-phospho-L-threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, metal hydroxides, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of L-ascorbic acid with hydrogen peroxide results in the formation of 4-phospho-L-threonic acid .
Scientific Research Applications
4-phospho-L-threonic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and can be used to study enzyme functions.
Industry: It is used in the production of various biochemical products and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-phospho-L-threonic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of dickkopf-1, a protein involved in hair follicle regulation, thereby potentially preventing androgen-driven balding . Additionally, it may interact with ribose-5-phosphate isomerase, an enzyme involved in the pentose phosphate pathway .
Comparison with Similar Compounds
4-phospho-L-threonic acid can be compared with other similar compounds, such as:
4-phospho-D-threonic acid: An enantiomer of 4-phospho-L-threonic acid with similar chemical properties but different biological activities.
L-threonic acid: A related compound that is a metabolite of ascorbic acid and has applications in promoting ascorbic acid absorption and utilization.
Magnesium L-threonate: A compound used in neurological treatments due to its ability to regulate the N-methyl-D-aspartate receptor in the brain.
The uniqueness of 4-phospho-L-threonic acid lies in its specific interactions with molecular targets and its potential therapeutic applications in various fields.
Properties
Molecular Formula |
C4H9O8P |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m0/s1 |
InChI Key |
ZCZXOHUILRHRQJ-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


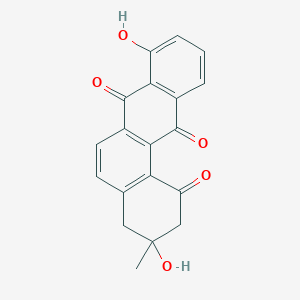
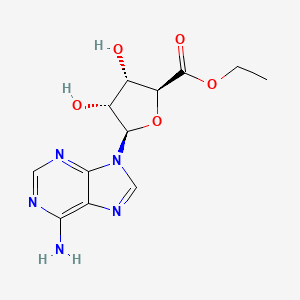
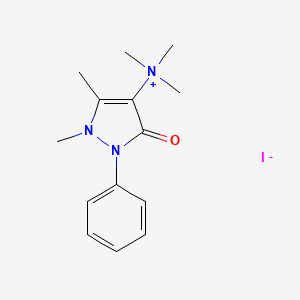
![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)
